2-(3-Chlorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one
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Overview
Description
2-(3-Chlorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one is a complex organic compound that has drawn considerable interest in various scientific fields It is characterized by the presence of multiple functional groups including a chlorophenoxy group, a tetrahydropyrazino-indazole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process that involves the preparation of intermediate compounds, followed by their subsequent coupling and functionalization. The synthesis typically starts with the chlorination of phenol to obtain 3-chlorophenol, which is then converted to 3-chlorophenoxyacetic acid. This intermediate is reacted with a suitable indazole derivative in the presence of coupling reagents to form the desired indazole moiety. The final step involves the condensation of this intermediate with piperazine and subsequent acylation to obtain the target compound. Industrial Production Methods: In an industrial setting, the synthesis would likely be scaled up using continuous flow processes to ensure consistency and efficiency. Optimized reaction conditions such as temperature, pressure, and solvent selection are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions including oxidation, reduction, and substitution reactions. For instance, the chlorophenoxy group can be involved in nucleophilic substitution reactions, while the piperazine ring may participate in alkylation reactions. Common Reagents and Conditions: Typical reagents used in these reactions include strong bases like sodium hydride or potassium tert-butoxide for deprotonation, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent side reactions. Major Products: The major products formed from these reactions depend on the specific pathway chosen. For example, nucleophilic substitution of the chlorophenoxy group can yield various substituted phenoxy derivatives, while reduction of the piperazine ring can lead to different hydrocarbon chains.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to be used in the development of novel organic materials with specific properties. Biology: In biological research, it may act as a ligand for studying enzyme interactions or as a probe in biochemical assays. Its structural complexity makes it suitable for investigating molecular recognition and binding events. Medicine: Potential medical applications include its use as a pharmacological agent. Given its multiple functional groups, it could interact with various biological targets, making it a candidate for drug development. Industry: In industrial applications, this compound could be used as an intermediate in the synthesis of specialty chemicals, polymers, or advanced materials.
Mechanism of Action
The Mechanism: The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes or receptors, through various binding interactions. The presence of multiple functional groups allows it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. Molecular Targets and Pathways: Specific molecular targets and pathways depend on the application. In medicinal chemistry, it could target enzymes involved in metabolic pathways or receptors in signaling pathways, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison: Similar compounds include those with phenoxy, indazole, and piperazine moieties. For instance, 2-(4-chlorophenoxy)acetic acid, indazole derivatives like indomethacin, and piperazine derivatives such as cetirizine share some structural similarities. Uniqueness: What sets this compound apart is the combination of all three functional groups in a single molecule, providing it with a unique profile of chemical reactivity and potential biological activity. List of Similar Compounds:
2-(4-Chlorophenoxy)acetic acid
Indomethacin
Cetirizine
Whether you're diving into organic synthesis, exploring biochemical pathways, or developing new materials, 2-(3-Chlorophenoxy)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one offers a treasure trove of opportunities. Let's keep the exploration going!
Properties
IUPAC Name |
2-(3-chlorophenoxy)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2/c1-16(31-18-6-4-5-17(24)15-18)23(30)28-13-11-27(12-14-28)22-21-19-7-2-3-8-20(19)26-29(21)10-9-25-22/h4-6,9-10,15-16H,2-3,7-8,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOZXISEMSQWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CN3C2=C4CCCCC4=N3)OC5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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